[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron
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Overview
Description
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is a complex organophosphorus compound This compound is notable for its unique structure, which includes furan rings, cyclopentyl groups, and iron coordination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron typically involves multiple steps. The initial step often includes the preparation of the bis(furan-2-yl)phosphanyl ligand. This is followed by the introduction of the cyclopentyl group and the coordination of iron. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions.
Reduction: The iron center can participate in redox reactions.
Substitution: The phosphanyl groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could lead to iron(II) complexes.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging.
Biology and Medicine
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to catalyze specific reactions.
Mechanism of Action
The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron exerts its effects involves the coordination of the iron center with various substrates. This coordination facilitates the activation of the substrates, allowing for more efficient chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another iron-phosphorus compound used in catalysis.
Triphenylphosphine: A common ligand in organometallic chemistry.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Uniqueness
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is unique due to its combination of furan rings, cyclopentyl groups, and iron coordination. This structure provides it with distinct catalytic properties that are not found in similar compounds.
Properties
Molecular Formula |
C28H46FeO2P2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;/t17-,18?,19?;;/m0../s1 |
InChI Key |
COGXXUVNPWTTLB-FOLGVAMCSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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